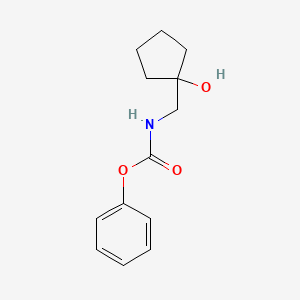

1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

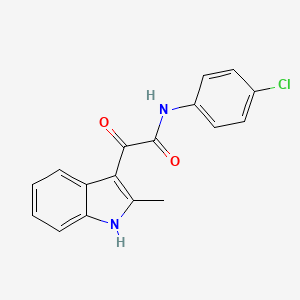

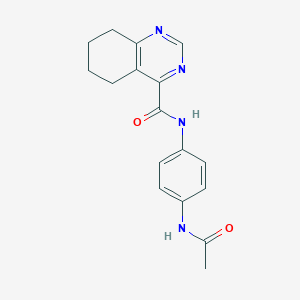

1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, also known as MK-8245, is a small molecule inhibitor that targets the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism, and MK-8245 has been studied for its potential use in the treatment of type 2 diabetes.

Applications De Recherche Scientifique

Solvatochromic Fluorescence Probes

N-Acylureido functionality, akin to the structure of 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, serves as a potent acceptor substituent in solvatochromic fluorescence probes. Such compounds exhibit strong solvatochromism linked to their fluorescence properties, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions based on the solvent's anion-stabilizing capabilities. This feature is particularly useful for sensing applications requiring high sensitivity to environmental changes (Bohne et al., 2005).

Protection of Uridine Ureido Nitrogen

The specific structural motifs found in 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea contribute to the development of novel protecting groups for uridine ureido nitrogen, such as the (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group. This group demonstrates good stability across various chemical transformations and can be selectively cleaved without affecting other sensitive functional groups, offering a versatile tool for synthetic biology and drug development applications (Kurosu et al., 2021).

Synthesis of Trifluoromethylated N-Heterocycles

The compound's structural framework facilitates the synthesis of trifluoromethylated N-heterocycles, leveraging condensations with bifunctional N-nucleophiles. This approach has enabled the creation of a diverse array of compounds, including pyrazoles, pyrazolines, and isoxazolines, which are of significant interest for pharmaceutical research and material science due to their unique chemical properties and biological activities (Bazhin et al., 2015).

Organosilicon Synthesis of Isocyanates

Research leveraging similar chemical structures has led to the development of methods for the organosilicon synthesis of isocyanates, including those in the furan, thiophene, and mono- and polyfluorophenyl series. These methods involve silylation of starting amines followed by phosgenation, offering a novel pathway for the synthesis of complex isocyanates used in various industrial and pharmaceutical applications (Lebedev et al., 2006).

Enzyme-Catalyzed Oxidation for Polymer Production

Structures similar to 1-(2,6-Difluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea play a crucial role in the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production. This process represents a significant advancement in the development of sustainable materials, demonstrating the potential of enzyme catalysis in converting biomass-derived compounds into valuable industrial chemicals (Dijkman et al., 2014).

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O3/c1-20-12(11-6-3-7-21-11)8-17-14(19)18-13-9(15)4-2-5-10(13)16/h2-7,12H,8H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUYTJPMJGUVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2736061.png)

![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2736068.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)

![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)